molecular formula C15H20N4O B6629120 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide

4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide

货号: B6629120
分子量: 272.35 g/mol
InChI 键: WRHBPKSSTBUQGH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound selectively targets and inhibits the activity of several kinases involved in the regulation of cell proliferation and survival.

作用机制

4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide selectively inhibits the activity of several kinases involved in the regulation of cell proliferation and survival. It binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling. This compound has been shown to selectively inhibit the activity of BTK, ITK, and TXK, which are involved in the regulation of B-cell receptor signaling, T-cell receptor signaling, and cytokine signaling, respectively.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been shown to enhance the activity of other cancer drugs, such as rituximab and venetoclax, and to overcome resistance to these drugs. In addition, this compound has been shown to have minimal toxicity in normal cells and tissues.

实验室实验的优点和局限性

One advantage of 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide is its selectivity for several kinases involved in the regulation of cell proliferation and survival. This makes it a promising candidate for the treatment of various types of cancer. However, one limitation of this compound is its potential for off-target effects, which may lead to unwanted side effects. Further studies are needed to determine the optimal dose and schedule of this compound for the treatment of cancer.

未来方向

There are several future directions for the study of 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide. One direction is to investigate its potential for the treatment of other types of cancer, such as breast cancer and lung cancer. Another direction is to study its mechanism of action in more detail, including its interactions with other signaling pathways. Additionally, future studies could focus on the development of more potent and selective inhibitors of the kinases targeted by this compound. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

合成方法

The synthesis method of 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-tert-butylbenzoyl chloride with ethylenediamine to form 4-tert-butyl-N-(2-aminoethyl)benzamide. This intermediate is then reacted with sodium azide and copper sulfate to form this compound, which is the final product.

科学研究应用

4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to selectively inhibit the activity of several kinases, including BTK, ITK, and TXK, which are involved in the regulation of cell proliferation and survival. This compound has also been shown to enhance the activity of other cancer drugs, such as rituximab and venetoclax, and to overcome resistance to these drugs.

属性

IUPAC Name

4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-10(13-16-9-17-19-13)18-14(20)11-5-7-12(8-6-11)15(2,3)4/h5-10H,1-4H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHBPKSSTBUQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。